molecular formula C21H22N2O2 B12919788 N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide CAS No. 89102-06-7

N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12919788
CAS No.: 89102-06-7
M. Wt: 334.4 g/mol
InChI Key: NWSBKTGDTFGNTQ-UHFFFAOYSA-N
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Description

N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a benzyloxy group at the 7-position, a methyl group at the 3-position, and an acetamide group at the 5-position, with an allyl group attached to the nitrogen atom of the acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Alkylation with Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The acetamide group can be formed by reacting the indole derivative with acetic anhydride.

    Allylation: The final step involves the allylation of the nitrogen atom of the acetamide group using allyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-N-(7-methoxy-3-methyl-1H-indol-5-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-Allyl-N-(7-(benzyloxy)-1H-indol-5-yl)acetamide: Lacks the methyl group at the 3-position.

    N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide is unique due to its specific substitution pattern on the indole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89102-06-7

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-methyl-7-phenylmethoxy-1H-indol-5-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C21H22N2O2/c1-4-10-23(16(3)24)18-11-19-15(2)13-22-21(19)20(12-18)25-14-17-8-6-5-7-9-17/h4-9,11-13,22H,1,10,14H2,2-3H3

InChI Key

NWSBKTGDTFGNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)N(CC=C)C(=O)C

Origin of Product

United States

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